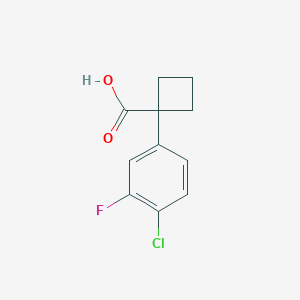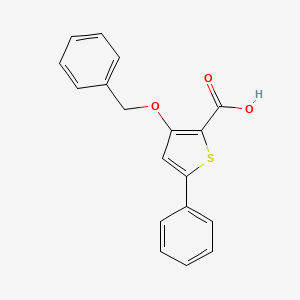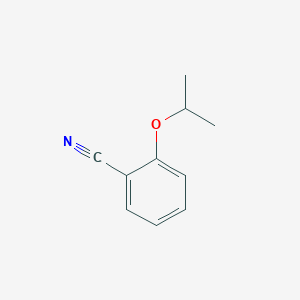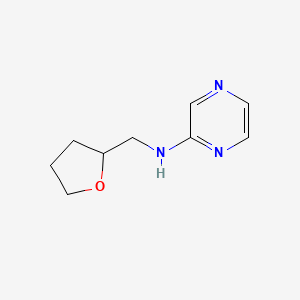
1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid is a chemical compound with the CAS Number: 1314667-58-7 . It has a molecular weight of 228.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-(4-chloro-3-fluorophenyl)cyclobutanecarboxylic acid . The InChI Code for this compound is 1S/C11H10ClFO2/c12-8-3-2-7 (6-9 (8)13)11 (10 (14)15)4-1-5-11/h2-3,6H,1,4-5H2, (H,14,15) .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid:
Pharmaceutical Development
1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic acid is often explored in pharmaceutical research for its potential as a building block in the synthesis of novel therapeutic agents. Its unique structural properties make it a candidate for developing drugs targeting various diseases, including cancer and inflammatory conditions .
Organic Synthesis
This compound is valuable in organic synthesis due to its ability to introduce both chloro and fluoro substituents into cyclobutane rings. These substituents can significantly alter the chemical reactivity and biological activity of synthesized molecules, making it a useful intermediate in the creation of complex organic compounds .
Material Science
In material science, 1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic acid is investigated for its potential to create new polymers and materials with unique properties. The presence of both chlorine and fluorine atoms can enhance the thermal stability and chemical resistance of the resulting materials .
Agricultural Chemistry
Research in agricultural chemistry explores this compound for its potential use in developing new agrochemicals, such as herbicides and pesticides. Its structural features may contribute to the effectiveness and selectivity of these agrochemicals, providing better crop protection solutions .
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its role in the design and synthesis of new medicinal agents. Its unique chemical structure can be leveraged to create molecules with specific biological activities, potentially leading to the discovery of new drugs .
Environmental Chemistry
Environmental chemists investigate the degradation pathways and environmental impact of 1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic acid. Understanding its behavior in the environment helps in assessing its potential risks and developing strategies for its safe use and disposal .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard or a reagent in various analytical techniques. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Chemical Biology
Chemical biologists study this compound to understand its interactions with biological systems. Its structural features allow researchers to probe the mechanisms of action of various biological processes, aiding in the development of new biochemical tools and probes .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propriétés
IUPAC Name |
1-(4-chloro-3-fluorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJNQERDZQULBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2662494.png)
![2-Chloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B2662495.png)

![1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2662500.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride](/img/structure/B2662504.png)

![2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid](/img/structure/B2662509.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662510.png)

![benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate](/img/structure/B2662515.png)
![2-(4-isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2662516.png)
